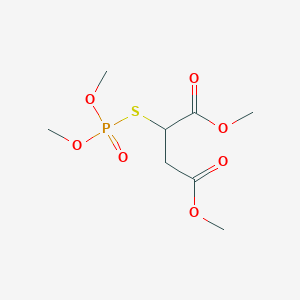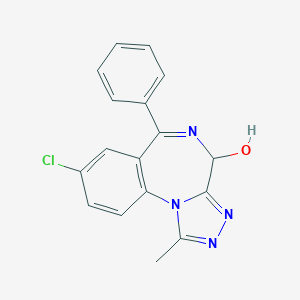
1-(2-Chlorophenyl)biguanide
概要
説明
“1-(2-Chlorophenyl)biguanide” is a chemical compound with the molecular formula C8H11Cl2N5 . It is used in laboratory chemicals . It is also known as "{[(2-chloroanilino)(imino)methyl]amino} methanimidamide hydrochloride" .
Synthesis Analysis
The synthesis of biguanide compounds has been extensively studied . The conditions chosen for the synthesis of a small library of pyrazole-containing biguanide derivatives were 2 equivalents of dicyandiamide and 2.2 equivalents of trimethylsilyl chloride in dry acetonitrile under MW irradiation (200–400 W) for 15 min at 140 °C .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an average mass of 248.112 Da and a monoisotopic mass of 247.039154 Da .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a boiling point of 247 - 250 °C / 476.6 - 482 °F .
科学的研究の応用
1. Agonist Properties at 5-HT3 Receptors
- Research Insight: 1-(m-Chlorophenyl)-biguanide has been identified as a potent, high-affinity agonist at 5-HT3 receptors, showcasing its potential in neurological and pharmacological studies (Kilpatrick, Butler, Burridge, & Oxford, 1990).
2. Crystal Structure Analysis
- Research Insight: The crystal structure of 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride has been elucidated, providing valuable information for chemical and pharmaceutical research (C. Brown, 1967).
3. Interactions with Dopamine Transporter
- Research Insight: 1-(m-Chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes, indicating its potential influence on dopamine-related neurological processes (Campbell, Womer, & Simon, 1995).
4. General Pharmacology and Toxicity Studies
- Research Insight: Studies have explored the general pharmacological properties and toxicity of N1-p-chlorophenyl-N5-isopropyl biguanide, contributing to a better understanding of its safety profile (Chen & Anderson, 1947).
5. Effect on NG108-15 Neuroblastoma × Glioma Cells
- Research Insight: The novel agonist, 1-(m-chlorophenyl)-biguanide, affects 5-HT3 receptors in NG108-15 mouse neuroblastoma x rat glioma hybrid cells, indicating its role in cancer and neurobiological research (Boess, Sepúlveda, Lummis, & Martin, 1992).
6. Adsorption Mechanism on Cellulose
- Research Insight: Research on the adsorption mechanism of Chlorhexidine (which contains biguanide residues) on cellulose offers insights into its potential applications in biotechnology and materials science (Blackburn, Harvey, Kettle, Manian, Payne, & Russell, 2007).
7. Analytical Methods for Detection
- Research Insight: High-Performance Liquid Chromatography (HPLC) has been developed for the determination of biguanides and related compounds, highlighting the importance of analytical methods in monitoring and researching these compounds (Ali, Hussain, Sanagi, Ibrahim, & Aboul‐Enein, 2015).
作用機序
Target of Action
1-(2-Chlorophenyl)biguanide, also known as meta-Chlorophenylbiguanide (m-CPBG), primarily targets the 5-HT3 receptor and the α2A-adrenergic receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a crucial role in the regulation of neurotransmission. The α2A-adrenergic receptor is a type of adrenergic receptor involved in the regulation of norepinephrine release.
Mode of Action
This compound acts as an allosteric agonist and modulator of the 5-HT3 receptor . This means it binds to a site on the receptor different from the active site, changing the receptor’s conformation and enhancing its response to serotonin. Additionally, it acts as an antagonist of the α2A-adrenergic receptor , meaning it binds to this receptor and blocks its activation by norepinephrine.
Biochemical Pathways
It is known that biguanides, the family of compounds to which this compound belongs, inhibit mitochondrial complex i . This inhibition induces energy stress and activates compensatory responses mediated by energy sensors . The therapeutic concentrations of biguanides found in the blood and tissues are much lower than the doses required to inhibit complex i, suggesting the involvement of additional mechanisms .
Pharmacokinetics
It is known that biguanides, in general, have a complex pharmacokinetic profile . For instance, metformin, a well-studied biguanide, has a peak plasma concentration ranging between 7.74–23.23 μM depending on the dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be elucidated.
Result of Action
It is known to have anxiogenic, emetic, and hypothermic effects in animal studies . These effects are likely due to its interaction with the 5-HT3 and α2A-adrenergic receptors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Moreover, it should be stored in a well-ventilated place with the container kept tightly closed
Safety and Hazards
“1-(2-Chlorophenyl)biguanide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
1-(2-Chlorophenyl)biguanide interacts with various enzymes and proteins. It is known to be an allosteric agonist and modulator of the 5-HT3 receptor . The nature of these interactions involves the compound binding to the receptor, altering its conformation and modulating its activity .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been found to inhibit mitochondrial respiration by targeting the respiratory complex I . This can influence cell function by altering energy production and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the mitochondrial respiratory complex I, which can lead to activation of AMP kinase .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . It has been found to have anxiogenic, emetic, and hypothermic effects in animal studies
Metabolic Pathways
It is known to inhibit mitochondrial respiration, which could potentially affect metabolic flux or metabolite levels .
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFJPZMYHPQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274880 | |
| Record name | 1-(2-chlorophenyl)biguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49872-43-7 | |
| Record name | 1-(2-chlorophenyl)biguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)

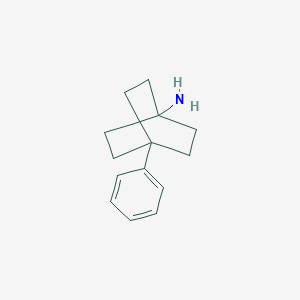
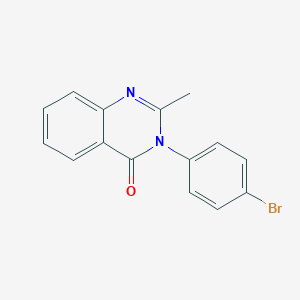
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)

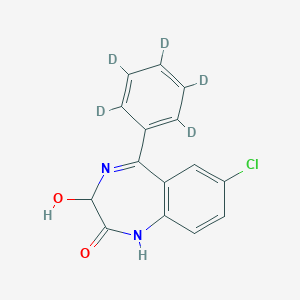

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)

